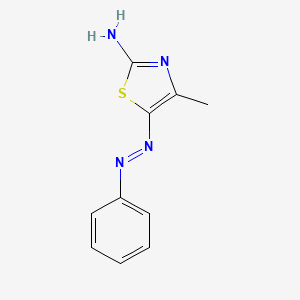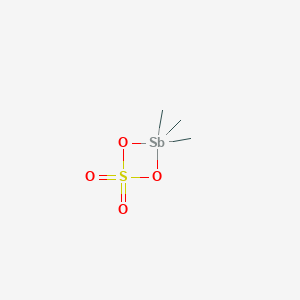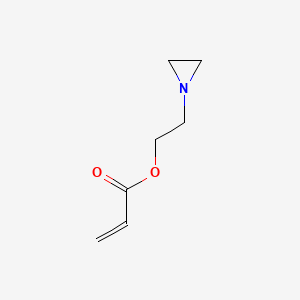
2-(Aziridin-1-yl)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)ethyl acrylate is an organic compound characterized by the presence of an aziridine ring and an acrylate group. This compound is known for its reactivity due to the strained three-membered aziridine ring, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl acrylate typically involves the reaction of aziridine with ethyl acrylate. One common method includes the ring-opening of an epoxide with sodium azide to form an azido-hydroxyalkane intermediate, which is then converted to the corresponding alkyl aziridine through a Staudinger reaction .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)ethyl acrylate undergoes various types of chemical reactions, including:
Ring-opening reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Polymerization: The acrylate group can undergo polymerization reactions, making it useful in the production of polymers and copolymers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the aziridine ring.
Catalysts: Oxide catalysts are used in the dehydration process during industrial production.
Major Products Formed
Polyamines: Formed through the polymerization of aziridine and azetidine monomers.
Crosslinked Polymers: Formed when used as a crosslinker in polyurethane-based coatings.
Scientific Research Applications
2-(Aziridin-1-yl)ethyl acrylate has several applications in scientific research:
Polymer Chemistry: Used as a building block for polyamines through anionic and cationic ring-opening polymerization.
Coatings and Adhesives: Serves as a crosslinker in automotive clearcoats, enhancing the physical and chemical properties of polyurethane coatings.
Biomedical Applications: Investigated for its potential in non-viral gene transfection and as an antibacterial and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)ethyl acrylate primarily involves the ring-opening of the aziridine ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react to form crosslinked polymers or polyamines. The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Known for its use as a PDIA1 inhibitor and its potential anticancer properties.
Uniqueness
2-(Aziridin-1-yl)ethyl acrylate is unique due to the presence of both an aziridine ring and an acrylate group, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in polymer chemistry and biomedical research.
Properties
CAS No. |
6498-82-4 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)10-6-5-8-3-4-8/h2H,1,3-6H2 |
InChI Key |
MUEGIVAMQURJQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


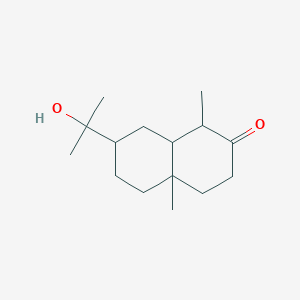

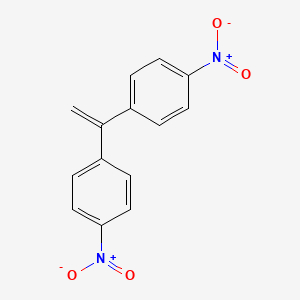
![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
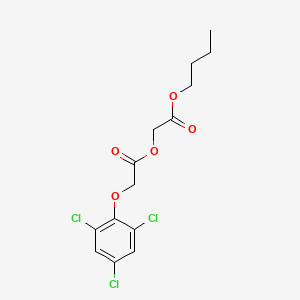


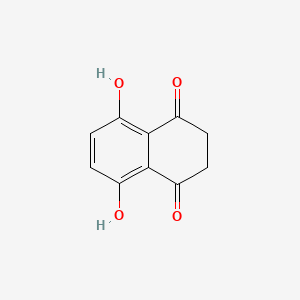
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
